molecular formula C17H16ClN5O2S B12153040 N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153040
M. Wt: 389.9 g/mol
InChI Key: YQVCKPBLDGILCL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridin-2-yl group at the 5-position. The sulfanyl acetamide moiety is linked to a 3-chloro-4-methoxyphenyl group, conferring distinct electronic and steric properties. This compound is part of a broader class of triazole derivatives investigated for antimicrobial, anti-inflammatory, and anti-exudative activities .

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16ClN5O2S/c1-23-16(13-5-3-4-8-19-13)21-22-17(23)26-10-15(24)20-11-6-7-14(25-2)12(18)9-11/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

YQVCKPBLDGILCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of 4-methoxyphenyl compounds, followed by the introduction of the triazolyl and pyridinyl groups through cyclization reactions. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Features Biological Activity Key Findings
Target Compound 4-methyl-1,2,4-triazole, pyridin-2-yl, 3-chloro-4-methoxyphenyl Antimicrobial, anti-inflammatory Synergistic effects of chloro (electron-withdrawing) and methoxy (electron-donating) groups enhance activity .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-triazole, naphthyloxy substituent Not reported Bulkier naphthyloxy group may reduce membrane permeability compared to target.
KA3 (from ) 4-(pyridin-4-yl)-1,2,4-triazole, o-nitro phenyl substituent Antimicrobial (MIC: 12.5 µg/mL for E. coli) Electron-withdrawing nitro group improves antimicrobial efficacy .
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl-1,2,4-triazole, pyridin-3-yl, ethylphenyl Orco agonist (insect olfaction) Ethyl groups enhance agonist activity via hydrophobic interactions .
618415-13-7 (N-(3-chloro-4-fluorophenyl)-...) 4-ethyl-1,2,4-triazole, pyridin-2-yl, 3-chloro-4-fluorophenyl Not reported Fluorine substitution increases lipophilicity vs. methoxy in target .
2-[[4-(4-Chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(dihydrobenzodioxin)acetamide Dihydrobenzodioxin substituent, 4-chlorophenyl Not reported Bulky benzodioxin group may alter pharmacokinetics (e.g., slower metabolism) .

Contradictions and Limitations

  • Substituent Trade-offs : While emphasizes electron-withdrawing groups for antimicrobial activity, the target’s 4-methoxy (electron-donating) group may reduce efficacy but improve pharmacokinetics .
  • Lack of Direct Data: Limited experimental data on the target compound’s specific activities necessitate extrapolation from structural analogues.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to exhibit a range of biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C17H16ClN5O2S
Molecular Weight 389.9 g/mol
IUPAC Name This compound
InChI Key OHPDXLIXWPIRAP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity, which leads to various pharmacological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes; in cancer research, it might interfere with cell signaling pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes findings related to its efficacy against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Candida albicans≤ 25 µg/mL
Escherichia coli0.125–8 μg/mL
Staphylococcus aureus0.68 μg/mL
Pseudomonas aeruginosa2.96 μg/mL

These results indicate that this compound exhibits promising antimicrobial properties, particularly against resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Inhibition of Metastasis : Reducing the migratory and invasive capabilities of tumor cells.

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in preclinical models:

  • Study on Anticancer Effects : A study demonstrated that a related triazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Efficacy Against Resistant Strains : Another study showed that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .

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